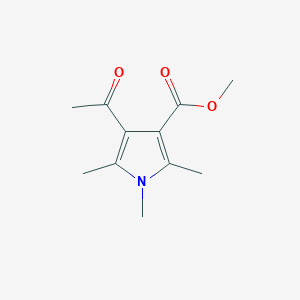

methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-acetyl-1,2,5-trimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-9(8(3)13)10(11(14)15-5)7(2)12(6)4/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCKQOUJJDVCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372445 | |

| Record name | methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727336 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175276-48-9 | |

| Record name | methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-ACETYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a highly substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The presented methodology is grounded in the principles of the Knorr pyrrole synthesis, a classic and versatile reaction for the formation of the pyrrole nucleus. This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization techniques for the final compound. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Tetrasubstituted Pyrroles

The pyrrole moiety is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[2] Highly substituted pyrroles, in particular, offer a three-dimensional arrangement of functional groups that can be fine-tuned to achieve specific biological activities or material properties. The target molecule, this compound, is a prime example of such a scaffold, possessing multiple points for further chemical modification. Its synthesis is therefore a valuable endeavor for the generation of novel molecular entities with potential therapeutic applications.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to the synthesis of the target molecule is a modified Knorr pyrrole synthesis. This powerful reaction involves the condensation of an α-amino ketone with a β-ketoester.[3] For our target molecule, the retrosynthetic disconnection reveals two key building blocks: pentane-2,4-dione and a reactive derivative of methyl 2-amino-3-oxobutanoate, with methylamine serving as the source of the N-methyl group.

A key challenge in the Knorr synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[4] To circumvent this, the α-amino ketone is typically generated in situ. A common and effective method involves the nitrosation of a β-ketoester, followed by reduction of the resulting oxime.[3]

Mechanistic Insights

The formation of the pyrrole ring proceeds through a cascade of reactions, as illustrated below. The process is typically acid-catalyzed.

Step 1: Formation of the α-Amino Ketone (in situ) The synthesis commences with the nitrosation of methyl acetoacetate using a nitrite source, such as sodium nitrite, in an acidic medium (e.g., acetic acid). This forms methyl 2-hydroxyimino-3-oxobutanoate. Subsequent reduction of the oxime, typically with a reducing agent like zinc dust, generates the unstable methyl 2-amino-3-oxobutanoate.[1]

Step 2: Imine/Enamine Formation and Cyclization The in situ generated α-amino ketone then reacts with pentane-2,4-dione. The initial step is the formation of an imine between the amino group of the α-amino ketone and one of the carbonyl groups of pentane-2,4-dione.[4] Tautomerization to the more stable enamine is followed by an intramolecular cyclization, where the enamine nitrogen attacks the remaining carbonyl group.

Step 3: Dehydration and Aromatization The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrrole ring. The presence of methylamine in the reaction mixture leads to the formation of the N-methylated pyrrole. The reaction of aldehydes and ketones with primary amines like methylamine readily forms imines (Schiff bases), which are key intermediates in this cyclization process.[3]

Detailed Experimental Protocol

This protocol is a proposed synthetic route based on established Knorr synthesis procedures. Researchers should exercise caution and adhere to all laboratory safety guidelines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl Acetoacetate | 116.12 | 11.6 g | 0.1 | |

| Pentane-2,4-dione | 100.12 | 10.0 g | 0.1 | Also known as acetylacetone. |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 | |

| Zinc Dust | 65.38 | 13.1 g | 0.2 | |

| Methylamine (40% in H₂O) | 31.06 | 8.5 mL | ~0.11 | |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent and catalyst. |

| Diethyl Ether | 74.12 | As needed | - | For extraction. |

| Saturated NaCl solution | - | As needed | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |

Procedure:

-

Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine methyl acetoacetate (11.6 g, 0.1 mol) and glacial acetic acid (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrosation: Dissolve sodium nitrite (7.6 g, 0.11 mol) in 15 mL of water and add it dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, continue stirring at this temperature for 30 minutes.

-

Reduction and Condensation: To the same flask, add pentane-2,4-dione (10.0 g, 0.1 mol) and the aqueous solution of methylamine (8.5 mL, ~0.11 mol). In a separate beaker, prepare a slurry of zinc dust (13.1 g, 0.2 mol) in 50 mL of glacial acetic acid. Add the zinc slurry portion-wise to the reaction mixture, ensuring the temperature does not exceed 40 °C. The reaction is exothermic.

-

Reaction Completion: After the zinc addition is complete, heat the reaction mixture to 80-90 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. A precipitate should form. If not, extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. If an extraction was performed, combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct singlets for the three methyl groups attached to the pyrrole ring (N-CH₃, C2-CH₃, and C5-CH₃) and the acetyl methyl group. The methyl ester protons will also appear as a singlet. The chemical shifts will be influenced by the electronic environment of the pyrrole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the carbonyl carbons of the acetyl and ester groups, the carbons of the pyrrole ring, and the methyl carbons. The chemical shifts of the pyrrole ring carbons are indicative of the substitution pattern. For N-arylpyrroles, characteristic signals for the pyrrole moiety are observed for C-3 (~122 ppm) and C-5 (~132 ppm), with the latter being strongly deshielded due to its proximity to the nitrogen atom.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the acetyl and ester functional groups.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound, confirming its elemental composition.

Safety Considerations

-

Methyl acetoacetate, pentane-2,4-dione, and glacial acetic acid are flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Methylamine is a corrosive and flammable gas/liquid. Use with extreme caution in a well-ventilated area.

-

The reaction involving zinc dust and acid generates hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

The modified Knorr pyrrole synthesis presented in this guide offers a reliable and scalable method for the preparation of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can efficiently synthesize this valuable tetrasubstituted pyrrole. The versatility of the Knorr synthesis allows for further modifications, enabling the generation of a diverse library of pyrrole derivatives for applications in drug discovery and materials science.

References

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Knorr pyrrole synthesis. (2023, November 29). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Reactions of Aldehydes and Ketones with Amines. (2021, August 12). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Knorr Pyrrole Synthesis. (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022, May 17). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021, October 25). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (n.d.). ACG Publications. Retrieved January 22, 2026, from [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). Arkivoc. Retrieved January 22, 2026, from [Link]

-

Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (2020, January 28). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. Retrieved January 22, 2026, from [Link]

-

Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020, October 6). YouTube. Retrieved January 22, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019, August 28). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Synthesis of Tetrasubstituted NH Pyrroles and Polysubstituted Furans via an Addition and Cyclization Strategy. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

-

Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture. (2023, October 10). Pearson. Retrieved January 22, 2026, from [Link]

-

19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024, September 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Showing metabocard for L-2-Amino-3-oxobutanoic acid (HMDB0006454). (2007, May 23). Human Metabolome Database. Retrieved January 22, 2026, from [Link]

-

Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. (2014, May 19). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2026, January 10). ACS Publications. Retrieved January 22, 2026, from [Link]

-

methyl 1H-pyrrole-3-carboxylate. (2025, May 20). ChemSynthesis. Retrieved January 22, 2026, from [Link]

-

(PDF) Methyl 3-aminobut-2-enoate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (n.d.). Google Patents.

-

Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. acgpubs.org [acgpubs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Pyrroles

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals, natural products, and functional materials.[1][2][3] The ability to strategically install a variety of substituents onto this privileged N-heterocycle is paramount for tuning its biological activity and material properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing polysubstituted pyrroles. We will delve into the mechanisms and applications of classical methods, including the Paal-Knorr, Hantzsch, and Van Leusen syntheses, and explore the versatility of modern transition-metal-catalyzed and multicomponent reactions. Each section is grounded in mechanistic principles, offering field-proven insights into experimental design and providing detailed, actionable protocols.

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that is a key structural motif in a vast array of biologically active compounds.[2] Its presence in the "pigments of life," such as porphyrins (in heme and chlorophyll) and bile pigments, underscores its fundamental role in nature.[2][4] In modern drug discovery, polysubstituted pyrroles are integral components of blockbuster drugs, including atorvastatin (Lipitor), a top-selling cholesterol-lowering medication, and sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5] The synthetic accessibility and the potential for diverse functionalization make the pyrrole scaffold a high-priority target in organic chemistry.[1] This guide will equip the practicing chemist with the knowledge to select and execute the optimal synthetic route for their desired polysubstituted pyrrole target.

Foundational Strategies: The Classical Named Reactions

For decades, a set of robust and reliable named reactions has formed the bedrock of pyrrole synthesis. Understanding these methods is essential for any chemist working in this area.

The Paal-Knorr Synthesis: The Workhorse Reaction

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[2][6] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[4][7]

Causality and Mechanism: The reaction's reliability stems from a straightforward and high-yielding cyclization pathway. The mechanism initiates with the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal intermediate. This is followed by a second intramolecular nucleophilic attack by the nitrogen onto the remaining carbonyl group. The subsequent dehydration of the resulting cyclic intermediate is the rate-determining step and drives the reaction towards the formation of the aromatic pyrrole ring.[8] Various Brønsted or Lewis acids are often employed to catalyze the condensation and dehydration steps.[4]

Caption: Simplified workflow of the Hantzsch Pyrrole Synthesis.

Field Insights: The classical Hantzsch reaction often suffers from moderate yields and limited scope. [9]However, modern advancements have significantly improved its utility. For instance, mechanochemical (solvent-free) conditions using high-speed vibration milling can dramatically increase yields and broaden the substrate scope, even allowing for the synthesis of complex fused pyrrole systems. [9]Lewis acid catalysis, for example with Yb(OTf)3, can also be employed to control regioselectivity. [9]

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction provides a powerful route to 3,4-disubstituted pyrroles, a substitution pattern that can be challenging to obtain otherwise. [10]The key reagent is p-toluenesulfonylmethyl isocyanide (TosMIC), which reacts with an α,β-unsaturated ketone or aldehyde (an enone) in the presence of a base. [11][12] Causality and Mechanism: The versatility of TosMIC is central to this transformation. The tosyl group acidifies the adjacent methylene protons, allowing for easy deprotonation by a base (like NaH or t-BuOK) to form a nucleophilic anion. [11]1. Michael Addition: The TosMIC anion undergoes a Michael (1,4-conjugate) addition to the enone. 2. Cyclization: The resulting enolate then attacks the isocyanide carbon in an intramolecular fashion, forming a five-membered ring. 3. Elimination & Tautomerization: The key step is the base-mediated elimination of the tosyl group (a good leaving group), which initiates the aromatization process. Tautomerization of the resulting intermediate yields the stable pyrrole ring.

This method is highly regioselective and valued for its ability to construct pyrroles that are unsubstituted at the C2 and C5 positions. [12]Recent developments have shown that this reaction can be performed effectively under mechanochemical (ball-milling) conditions, offering a more sustainable, solvent-free alternative. [13][14]

Modern Synthetic Approaches

While classical methods are invaluable, the demand for greater efficiency, milder conditions, and novel substitution patterns has driven the development of new synthetic strategies.

Transition-Metal Catalysis

Transition metals (e.g., Palladium, Gold, Ruthenium, Iron) have revolutionized pyrrole synthesis by enabling reactions that are impossible under classical conditions. [15]These methods often involve the cyclization or cycloaddition of readily available starting materials like alkynes, allenes, and azides. [13]

-

Palladium-Catalyzed Cyclizations: Palladium catalysts are adept at mediating complex cascade reactions. For example, a (2+2+1) cyclization of enone oxime ethers, alkynes, and a nitrogen source like diaziridinone can efficiently construct polysubstituted pyrroles. [16]The mechanism involves a sequence of oxidative addition, migratory insertion, C-H activation, and reductive elimination. [16]* Gold-Catalyzed Reactions: Gold catalysts, being highly carbophilic, are particularly effective in activating alkynes and allenes towards nucleophilic attack. This has led to powerful methods for synthesizing pyrroles via the cycloisomerization of propargyl imines or allenyl hydrazones. [13]* Ruthenium-Catalyzed Three-Component Reactions: Ruthenium catalysts can orchestrate highly atom-economical three-component reactions of ketones, amines, and vicinal diols to produce a wide array of substituted pyrroles. [13]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of green and efficient chemistry. [2]

-

Isocyanide-Based MCRs (I-MCRs): These are particularly powerful for generating molecular diversity. I-MCRs offer a one-pot, domino procedure that avoids the need for intermediate isolation, making them highly efficient. [1]They are a premier tool for rapidly synthesizing libraries of polysubstituted pyrroles for drug discovery screening. [1]* Catalyst-Free MCRs: Some MCRs proceed efficiently without any catalyst. For instance, an enamine intermediate generated in situ from succinaldehyde and a primary amine can be trapped by an activated carbonyl compound before the final Paal-Knorr cyclization, providing direct access to C3-functionalized pyrroles. [17]

Comparative Analysis of Key Synthetic Methods

The choice of synthetic route depends critically on the desired substitution pattern, available starting materials, and required reaction conditions.

| Method | Key Precursors | Typical Substitution Pattern | Advantages | Common Limitations |

| Paal-Knorr | 1,4-Dicarbonyl, Amine | 2,5- and/or N-substituted | High yields, simple, reliable [4] | 1,4-dicarbonyls can be unstable/inaccessible |

| Hantzsch | β-Ketoester, α-Haloketone, Amine | Highly substituted, often with ester groups | Convergent, builds complexity quickly | Can have moderate yields, potential regioselectivity issues [9] |

| Van Leusen | Enone, TosMIC, Base | 3,4-disubstituted | Access to specific regioisomers, mild conditions [13][12] | Requires α,β-unsaturated carbonyl precursor |

| Catalytic | Alkynes, Enynes, Azides, etc. | Highly variable, novel patterns | High atom economy, mild conditions, broad scope [13] | Catalyst cost/sensitivity, optimization required |

| MCRs | 3+ simple precursors | Highly and diversely substituted | High efficiency, atom economy, rapid library synthesis [1] | Reaction discovery and optimization can be complex |

Detailed Experimental Protocols

To bridge theory and practice, this section provides a validated, step-by-step protocol for a modern Paal-Knorr type synthesis.

Protocol: Iron(III) Chloride-Catalyzed Synthesis of 1-Benzyl-2,5-dimethylpyrrole

This protocol is adapted from methodologies that emphasize operational simplicity and green chemistry principles. [13] Objective: To synthesize 1-benzyl-2,5-dimethylpyrrole from hexane-2,5-dione and benzylamine using a catalytic amount of FeCl3 in water.

Materials:

-

Hexane-2,5-dione (1.0 mmol, 114 mg, 118 µL)

-

Benzylamine (1.0 mmol, 107 mg, 109 µL)

-

Iron(III) chloride hexahydrate (FeCl3·6H2O) (0.1 mmol, 27 mg)

-

Deionized Water (5 mL)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask (25 mL), magnetic stirrer, reflux condenser

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add hexane-2,5-dione (1.0 mmol), benzylamine (1.0 mmol), and deionized water (5 mL).

-

Catalyst Addition: Add iron(III) chloride hexahydrate (0.1 mmol) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to 100 °C (boiling water bath or heating mantle) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Analysis: The resulting crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 85-95%.

Caption: General workflow for the synthesis of polysubstituted pyrroles.

Conclusion and Future Outlook

The synthesis of polysubstituted pyrroles remains a vibrant and evolving field of chemical research. While classical methods like the Paal-Knorr and Hantzsch syntheses continue to be indispensable tools, the future lies in the development of more sustainable, efficient, and versatile methodologies. The increasing adoption of transition-metal catalysis, multicomponent reactions, and green chemistry principles (e.g., electro- and mechanochemistry) will continue to push the boundaries of what is possible. [15][18][19]These modern approaches will empower scientists to construct increasingly complex and novel pyrrole-containing molecules, accelerating innovation in drug discovery, materials science, and beyond.

References

-

Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry (RSC Publishing). [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Synthesis of Functionalized Pyrroles by a Multi-Component Reaction. Synfacts. [Link]

-

Full article: Synthesis of 3,4-Disubstituted Pyrroles. A Review. Taylor & Francis Online. [Link]

-

Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

-

(PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]

-

Paal-Knorr Synthesis of Pyrrole | Heterocyclic compounds part 9. YouTube. [Link]

-

Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Organic Chemistry Portal. [Link]

-

Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]

-

Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions.. ResearchGate. [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

-

Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. orientjchem.org [orientjchem.org]

- 3. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines [organic-chemistry.org]

- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Van Leusen Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole scaffolds are fundamental heterocyclic motifs prevalent in a vast array of biologically active compounds, pharmaceuticals, and functional materials. The specific substitution pattern on the pyrrole ring dictates its physicochemical properties and biological activity. Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a pentasubstituted pyrrole, represents a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the reaction mechanisms that govern the synthesis of such highly functionalized pyrroles is paramount for the rational design of novel derivatives and the optimization of synthetic routes. This technical guide provides a detailed exploration of the plausible reaction mechanism for the synthesis of this compound, grounded in established principles of organic chemistry.

Plausible Synthetic Pathway: A Hantzsch-Type Pyrrole Synthesis

While a specific named reaction for the synthesis of this compound is not explicitly documented, its structure strongly suggests a synthesis route based on the principles of the Hantzsch pyrrole synthesis . This versatile method involves the condensation of a β-ketoester, an α-haloketone, and an amine (in this case, methylamine).[1][2]

The proposed retrosynthetic analysis of the target molecule identifies the following key starting materials:

-

Methyl acetoacetate: Provides the C3-carboxylate and the C2-methyl group.

-

3-Chloro-2,4-pentanedione (or 3-bromo-2,4-pentanedione): This α-haloketone is a likely precursor, though its synthesis is a necessary preceding step, likely from 2,4-pentanedione. For the purpose of the pyrrole formation mechanism, we will consider it as a starting material. It provides the C4-acetyl and C5-methyl groups.

-

Methylamine: The source of the N1-methyl group.

The Reaction Mechanism: A Step-by-Step Elucidation

The Hantzsch pyrrole synthesis proceeds through a series of well-established reaction intermediates. The following is a detailed, step-by-step mechanistic pathway for the formation of this compound.

Step 1: Formation of the Enamine Intermediate

The reaction is initiated by the nucleophilic attack of methylamine on the β-carbonyl group of methyl acetoacetate. This is followed by dehydration to form the corresponding enamine, methyl 3-(methylamino)but-2-enoate.[1] This step is crucial as it activates the β-ketoester for the subsequent C-C bond formation.

Step 2: Nucleophilic Attack and C-C Bond Formation

The electron-rich enamine intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone (3-chloro-2,4-pentanedione). This leads to the formation of a tetrahedral intermediate.

Step 3: Intramolecular Cyclization and Dehydration

The newly formed intermediate undergoes an intramolecular condensation. The amino group attacks the remaining carbonyl group, leading to the formation of a five-membered ring intermediate. Subsequent dehydration of this cyclic hemiaminal yields a pyrroline derivative.

Step 4: Aromatization to the Pyrrole Ring

The final step involves the elimination of a proton from the pyrroline intermediate, leading to the formation of the stable, aromatic pyrrole ring. This tautomerization is the driving force for the reaction, resulting in the formation of this compound.

Caption: Proposed Hantzsch-type mechanism for the synthesis of the target pyrrole.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a polysubstituted pyrrole, adapted for the synthesis of this compound. This protocol is based on established procedures for Hantzsch-type pyrrole syntheses and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

-

Methyl acetoacetate

-

3-Chloro-2,4-pentanedione

-

Methylamine (40% solution in water)

-

Ethanol

-

Sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) and 3-chloro-2,4-pentanedione (1.0 eq) in ethanol.

-

Addition of Amine: Slowly add methylamine solution (1.1 eq) to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: A typical experimental workflow for the synthesis of the target pyrrole.

Data Presentation

The following table summarizes the key physicochemical and predicted spectroscopic data for this compound.

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [PubChem] |

| Molecular Weight | 209.24 g/mol | [PubChem] |

| Predicted m/z [M+H]⁺ | 210.1125 | [PubChem] |

| Predicted ¹H NMR | Peaks corresponding to four distinct methyl groups and an ester methyl group. Chemical shifts would be influenced by the electronic environment of the pyrrole ring and adjacent functional groups. | Predicted |

| Predicted ¹³C NMR | Signals for the pyrrole ring carbons, two carbonyl carbons (acetyl and ester), and four methyl carbons. | Predicted |

| Predicted IR (cm⁻¹) | Characteristic peaks for C=O stretching (acetyl and ester), C-N stretching, and C-H stretching. | Predicted |

Trustworthiness and Self-Validating Systems

The proposed reaction mechanism and experimental protocol are grounded in well-established and extensively documented named reactions in organic chemistry, primarily the Hantzsch pyrrole synthesis.[1][2] The reliability of this approach is supported by numerous publications detailing the synthesis of a wide variety of substituted pyrroles.[3][4][5][6] The described protocol includes standard workup and purification techniques that are fundamental to organic synthesis, ensuring the isolation of the desired product in high purity. The progress of the reaction can be monitored by standard analytical techniques such as TLC, and the identity and purity of the final product can be confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.

Conclusion

This technical guide has provided a comprehensive overview of the plausible reaction mechanism for the synthesis of this compound. By leveraging the principles of the Hantzsch pyrrole synthesis, a detailed, step-by-step mechanistic pathway has been elucidated. The accompanying experimental protocol and data presentation offer a practical framework for the synthesis and characterization of this and structurally related polysubstituted pyrroles. This in-depth understanding is crucial for researchers and scientists engaged in the design and development of novel pyrrole-based compounds for a wide range of applications.

References

-

Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]

- Li, W., Shi, R., Chen, S., Zhang, X., Peng, W., Chen, S., Li, J., Xu, X.-M., Zhu, Y.-P., & Wang, X. (2022). An efficient Au(I)-catalyzed propargyl-claisen rearrangement and 5-exo-dig cyclization of tertiary enamides provided a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields. The Journal of Organic Chemistry, 87(5), 3014–3024.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 452-463.

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Wikipedia. (2023, December 1). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The equilibrium reaction of acetone and methylamine is a condensation.... Retrieved from [Link]

- ACS Publications. (2021). Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Journal of the American Chemical Society.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone.

-

Wikipedia. (2023, November 29). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, October 21). Hantzsch pyrrole synthesis. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ... is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Hantzsch pyrrole synthesis. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). CN103450017B - Preparation method of methyl acetoacetate.

-

National Center for Biotechnology Information. (n.d.). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. Retrieved from [Link]

-

MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Tetrasubstituted NH Pyrroles and Polysubstituted Furans via an Addition and Cyclization Strategy. Retrieved from [Link]

-

PubMed. (2023). Modular Synthesis of Tetrasubstituted Pyrroles through a Four-Component Cyclization Strategy Using Ammonium Salt as the Nitrogen Source. Retrieved from [Link]

-

YouTube. (2020). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

Sources

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Tetrasubstituted NH Pyrroles and Polysubstituted Furans via an Addition and Cyclization Strategy [organic-chemistry.org]

- 6. Modular Synthesis of Tetrasubstituted Pyrroles through a Four-Component Cyclization Strategy Using Ammonium Salt as the Nitrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Characterization of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

This guide provides a comprehensive technical overview of the synthesis, characterization, and predicted chemical properties of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established principles of pyrrole chemistry to offer expert insights into the behavior of this specific polysubstituted pyrrole. While this molecule is not extensively described in current literature, this guide will serve as a predictive manual, explaining the causality behind experimental design and data interpretation.

Strategic Synthesis of a Polysubstituted Pyrrole Core

The synthesis of a highly substituted, electron-rich pyrrole such as this compound requires a robust and regioselective methodology. While classical methods like the Hantzsch[1][2] and Paal-Knorr syntheses[2][3][4] are foundational in pyrrole chemistry, modern catalytic approaches offer superior control for constructing such a precisely functionalized heterocyclic system.

A plausible and efficient synthetic strategy would involve a multi-component reaction or a catalyzed cycloaddition. For instance, a palladium-catalyzed cascade reaction involving the oxidative arylation of an alkene followed by an intramolecular aza-Wacker cyclization presents a modern and effective route to polysubstituted pyrroles.[5] Alternatively, silver-catalyzed [3+2] cyclization reactions have emerged as a powerful tool for constructing substituted pyrrole rings from readily available precursors.[6]

Proposed Synthetic Workflow: A Modern Approach

A logical synthetic approach could involve the condensation of a β-ketoester with an amine and an α-haloketone, a variation of the Hantzsch synthesis, or more advanced multi-component strategies. Below is a conceptual workflow for the synthesis of the title compound.

Caption: Conceptual workflow for the synthesis of the target pyrrole.

Experimental Protocol: Hantzsch-Type Synthesis

-

Enamine Formation: React methyl acetoacetate with methylamine in a suitable solvent (e.g., ethanol) to form the corresponding enamine intermediate. The reaction is typically carried out at room temperature.

-

Condensation: To the enamine solution, add 2,3-butanedione. This will serve as the 1,4-dicarbonyl precursor after initial reaction.

-

Cyclization and Aromatization: The mixture is then heated to reflux. The cyclization is often followed by an oxidation step to furnish the aromatic pyrrole ring. This can sometimes occur in situ with air as the oxidant, or a mild oxidizing agent can be added.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to column chromatography on silica gel to isolate the pure product.

Causality: This one-pot approach is efficient as it avoids the isolation of intermediates. The choice of reactants is dictated by the desired substitution pattern on the final pyrrole ring.

Spectroscopic and Physicochemical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the title compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three methyl groups attached to the pyrrole ring, the acetyl methyl group, and the methyl ester group. The chemical shifts of methyl groups on a pyrrole ring are influenced by their position and the electronic nature of other substituents.[7]

| Predicted ¹H NMR Data | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Methyl Ester Protons | 3.7 - 3.9 | Singlet | 3H | -COOCH₃ |

| N-Methyl Protons | 3.5 - 3.7 | Singlet | 3H | N-CH₃ |

| Acetyl Protons | 2.4 - 2.6 | Singlet | 3H | -COCH₃ |

| C2-Methyl Protons | 2.2 - 2.4 | Singlet | 3H | C2-CH₃ |

| C5-Methyl Protons | 2.1 - 2.3 | Singlet | 3H | C5-CH₃ |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts of the pyrrole ring carbons are particularly diagnostic of the substitution pattern.[8][9][10]

| Predicted ¹³C NMR Data | Predicted Chemical Shift (ppm) | Assignment |

| Acetyl Carbonyl | 195 - 200 | C =O |

| Ester Carbonyl | 165 - 170 | C =O |

| C2 & C5 (Pyrrole Ring) | 130 - 145 | C-CH₃ |

| C3 & C4 (Pyrrole Ring) | 115 - 130 | C-substituent |

| Methyl Ester Carbon | 50 - 55 | -COOC H₃ |

| N-Methyl Carbon | 30 - 35 | N-C H₃ |

| Acetyl Methyl Carbon | 25 - 30 | -COC H₃ |

| C2 & C5 Methyl Carbons | 10 - 15 | Ring-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy will reveal the presence of key functional groups.

| Predicted IR Data | Frequency (cm⁻¹) | Functional Group |

| Carbonyl Stretch (Acetyl) | 1660 - 1680 | C=O (Ketone) |

| Carbonyl Stretch (Ester) | 1710 - 1730 | C=O (Ester) |

| C-N Stretch | 1300 - 1350 | Pyrrole ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl groups |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

Ionization Technique: Electrospray ionization (ESI) would be a suitable soft ionization technique for this molecule.[11]

Expected Fragmentation Patterns: The fragmentation of pyrrole derivatives is influenced by the substituents on the ring.[11][12][13]

-

Molecular Ion Peak [M+H]⁺: The most abundant ion corresponding to the protonated molecule.

-

Loss of the Ester Group: Fragmentation of the ester moiety is a common pathway.

-

Loss of the Acetyl Group: Cleavage of the acetyl group can also be observed.

-

Ring Cleavage: Fragmentation of the pyrrole ring itself can lead to smaller characteristic ions.[11]

Caption: Predicted major fragmentation pathways in ESI-MS.

Physical Properties

| Property | Predicted Value/Characteristic | Justification |

| Appearance | White to off-white solid | Polysubstituted pyrroles are typically crystalline solids. |

| Melting Point | 100 - 150 °C | Highly substituted aromatic compounds tend to have moderate to high melting points. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The presence of the ester and ketone groups provides some polarity, while the hydrocarbon backbone limits water solubility. |

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing acetyl and carboxylate substituents.

Reactivity of the Acetyl Group

The acetyl group at the 4-position is an electron-withdrawing group and can undergo typical ketone reactions.

-

Reduction: The acetyl carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation (e.g., Baeyer-Villiger): The acetyl group can be converted to an acetate ester via oxidation with a peroxy acid.

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the acetyl group to an alkene.

Reactivity of the Methyl Ester

The methyl ester at the 3-position can undergo hydrolysis or amidation.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[14][15] Steric hindrance from the adjacent substituents may influence the reaction rate.[16]

-

Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.

Reactivity of the Pyrrole Ring

The pyrrole ring is fully substituted, which will limit its susceptibility to electrophilic aromatic substitution. However, the electron-rich nature of the ring can influence the reactivity of the substituents.

Stability

The compound is expected to be stable under normal laboratory conditions. Pyrroles can be sensitive to strong acids and light, which may induce polymerization or degradation over time.

Potential Applications and Biological Relevance

Pyrrole-containing compounds are prevalent in medicinal chemistry and are key components of numerous pharmaceuticals.[17][18] Derivatives of pyrrole-3-carboxylic acid, in particular, are found in drugs with a wide range of activities. The specific substitution pattern of the title compound, with its combination of alkyl, acetyl, and ester functionalities, makes it an interesting candidate for biological screening. Pyrrole derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[17][18][19] Further derivatization of the acetyl and ester groups could lead to a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound represents a synthetically accessible, yet underexplored, member of the polysubstituted pyrrole family. This guide has provided a predictive framework for its synthesis, a detailed projection of its spectroscopic and physical properties, and an expert analysis of its likely chemical reactivity. The insights presented herein are grounded in the fundamental principles of heterocyclic and physical organic chemistry and are intended to empower researchers in their efforts to synthesize, characterize, and ultimately utilize this and related molecules in the pursuit of new scientific discoveries and therapeutic agents.

References

-

Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry. [Link]

-

Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]

-

Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Marine Drugs. [Link]

-

2-Acetylpyrrole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

-

An Efficient Procedure for the Synthesis of Polysubstituted Pyrroles in an Ionic Liquid. Zeitschrift für Naturforschung B. [Link]

-

Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Molecules. [Link]

-

Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. Journal of Organic Chemistry. [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health. [Link]

- Hydrolysis of methyl esters.

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. International Journal of Drug Development and Research. [Link]

-

Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. YouTube. [Link]

-

Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes. ResearchGate. [Link]

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

New Acetylation of Heterocycles. ChemistryViews. [Link]

-

Methyl Esters. Organic Chemistry Portal. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. [Link]

-

The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis. [Link]

-

Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. Organic Chemistry Portal. [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

-

Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules. [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]

-

Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. ResearchGate. [Link]

-

Structure of some pyrroles with biological activities. ResearchGate. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

-

SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. TSI Journals. [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

-

Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]

-

The Hantzsch pyrrole synthesis. ResearchGate. [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... ResearchGate. [Link]

-

Formation of N-Alkylpyrroles via Intermolecular Redox Amination. National Institutes of Health. [Link]

-

Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

Sources

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. Sci-Hub. An Efficient Procedure for the Synthesis of Polysubstituted Pyrroles in an Ionic Liquid / Zeitschrift für Naturforschung B, 2011 [sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 15. Methyl Esters [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide to GSK5182: A Selective Estrogen-Related Receptor Gamma (ERRγ) Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling GSK5182, a Potent Modulator of the Orphan Nuclear Receptor ERRγ

GSK5182, identified by the CAS number 877387-37-6, is a highly selective and orally active inverse agonist of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ).[1] As an orphan receptor, ERRγ has no known endogenous ligand, yet it plays a crucial role in regulating a wide array of physiological processes, including cellular metabolism, energy homeostasis, and bone development.[2][3] GSK5182 has emerged as a critical chemical tool for elucidating the complex biology of ERRγ and presents a promising therapeutic candidate for a variety of diseases, including metabolic disorders, certain cancers, and bone-related pathologies.[2][4]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and biological activities of GSK5182, offering valuable insights for researchers and drug development professionals working with this potent modulator.

Core Physicochemical Properties of GSK5182

GSK5182, with the chemical name 4-((Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol, is a synthetic small molecule and an analog of 4-hydroxytamoxifen.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 877387-37-6 | [1][6] |

| Molecular Formula | C₂₇H₃₁NO₃ | [6] |

| Molecular Weight | 417.54 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO (up to 25 mg/mL with heating) | [1] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [6] |

Synthesis and Characterization

A plausible, generalized synthetic workflow is outlined below:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]

An In-Depth Technical Guide to Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Abstract

This technical guide provides a comprehensive scientific overview of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Although specific experimental data for this compound is not extensively available in public literature, this document constructs a robust scientific profile based on established principles of pyrrole chemistry. We present a proposed synthetic pathway leveraging the Knorr pyrrole synthesis, detailed predictive analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS), a discussion of its potential chemical reactivity, and an exploration of its prospective applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.

Introduction: The Significance of the Polysubstituted Pyrrole Core

The pyrrole ring is a foundational heterocyclic motif present in a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12.[1][2] Consequently, synthetic pyrrole derivatives have become a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, such as the anti-hyperlipidemic agent atorvastatin and the anti-inflammatory drug tolmetin.[1][3] The pharmacological versatility of the pyrrole scaffold stems from its unique electronic properties and its ability to be extensively functionalized, allowing for the fine-tuning of steric and electronic characteristics to achieve specific biological targets.[2][3]

Polysubstituted pyrroles, in particular, offer a rich three-dimensional chemical space for establishing specific interactions with biological macromolecules.[4][5] The subject of this guide, this compound, represents a highly functionalized scaffold with potential for diverse chemical modifications and biological activities.

Molecular Identification and Physicochemical Properties

A crucial first step in the study of any compound is its unambiguous identification. The structural and basic chemical information for the title compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₁H₁₅NO₃ | PubChem |

| Molecular Weight | 209.24 g/mol | PubChem |

| SMILES | CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)C | PubChem |

| InChI | InChI=1S/C11H15NO3/c1-6-9(8(3)13)10(11(14)15-5)7(2)12(6)4/h1-5H3 | PubChem |

Note: Experimental physical properties such as melting point, boiling point, and solubility have not been reported in the literature.

Proposed Synthesis: A Knorr-Type Cyclocondensation Approach

While a specific synthesis for this compound has not been documented, a highly plausible and efficient route can be designed based on the principles of the Knorr pyrrole synthesis.[6] This classical reaction involves the condensation of an α-amino ketone with a β-dicarbonyl compound.[6]

Rationale for Synthetic Strategy

The Knorr synthesis is exceptionally well-suited for the preparation of polysubstituted pyrroles due to the ready availability of a wide variety of α-amino ketones and β-dicarbonyl starting materials. This allows for a modular and convergent approach to the target molecule. For the synthesis of our target compound, we propose the reaction between 3-(methylamino)pentan-2-one and methyl 2-acetylacetoacetate.

Proposed Synthetic Protocol

Step 1: Synthesis of 3-(methylamino)pentan-2-one (Intermediate 1)

This α-amino ketone can be prepared from 3-bromopentan-2-one and methylamine. The reaction should be carried out in a polar aprotic solvent like acetonitrile or THF, with an excess of methylamine to act as both the nucleophile and the base to neutralize the HBr byproduct.

Step 2: Knorr Pyrrole Synthesis

The core of the synthesis is the condensation of Intermediate 1 with methyl 2-acetylacetoacetate. This reaction is typically catalyzed by an acid, such as acetic acid or a Lewis acid, and is often performed at elevated temperatures.

Experimental Procedure:

-

To a solution of 3-(methylamino)pentan-2-one (1.0 eq) in glacial acetic acid is added methyl 2-acetylacetoacetate (1.0 eq).

-

The reaction mixture is heated to reflux (approximately 118 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Proposed Knorr synthesis workflow.

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted for this compound based on its structure and data from analogous compounds.[7][8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.80 | Singlet | 3H | -COOCH₃ | Typical range for ester methyl protons. |

| ~ 3.65 | Singlet | 3H | N-CH₃ | N-methyl group on a pyrrole ring. |

| ~ 2.45 | Singlet | 3H | -COCH₃ | Acetyl methyl protons, deshielded by the carbonyl group. |

| ~ 2.30 | Singlet | 3H | C5-CH₃ | Methyl group at the C5 position of the pyrrole ring. |

| ~ 2.20 | Singlet | 3H | C2-CH₃ | Methyl group at the C2 position of the pyrrole ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 | -C =O (acetyl) | Characteristic for a ketone carbonyl carbon.[10] |

| ~ 168 | -C =O (ester) | Characteristic for an ester carbonyl carbon.[10] |

| ~ 138 | C5 | Substituted pyrrole ring carbon. |

| ~ 132 | C2 | Substituted pyrrole ring carbon. |

| ~ 120 | C4 | Substituted pyrrole ring carbon bearing the acetyl group. |

| ~ 115 | C3 | Substituted pyrrole ring carbon bearing the ester group. |

| ~ 51 | -COOC H₃ | Ester methyl carbon. |

| ~ 32 | N-C H₃ | N-methyl carbon. |

| ~ 30 | -COC H₃ | Acetyl methyl carbon. |

| ~ 14 | C5-C H₃ | Ring methyl carbon. |

| ~ 12 | C2-C H₃ | Ring methyl carbon. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 2950-2850 | C-H | Alkyl stretching |

| ~ 1720 | C=O | Ester carbonyl stretch |

| ~ 1660 | C=O | Ketone (acetyl) carbonyl stretch |

| ~ 1550 | C=C | Pyrrole ring stretching |

| ~ 1450 | C-H | Alkyl bending |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 209 | [M]⁺ (Molecular Ion) |

| 194 | [M - CH₃]⁺ |

| 178 | [M - OCH₃]⁺ |

| 166 | [M - COCH₃]⁺ |

| 150 | [M - COOCH₃]⁺ |

Potential Chemical Reactivity

The reactivity of this compound is dictated by its constituent functional groups: the aromatic pyrrole ring, the acetyl group, and the methyl ester.

-

Pyrrole Ring: The pyrrole ring is electron-rich and generally susceptible to electrophilic attack.[11] However, in this fully substituted derivative, electrophilic aromatic substitution is not possible. The electron-donating methyl groups and the electron-withdrawing acetyl and carboxylate groups will influence the overall electron density of the ring.

-

Acetyl Group: The acetyl group is a versatile functional handle.

-

Reduction: The carbonyl can be reduced to a secondary alcohol using reagents like sodium borohydride, or to an ethyl group via a Clemmensen or Wolff-Kishner reduction.[12][13]

-

Oxidation: Under appropriate conditions, the acetyl group could potentially undergo oxidation.

-

Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then participate in various condensation reactions.

-

-

Methyl Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[14][15] This carboxylic acid can then be converted to other functional groups such as amides or acid chlorides, opening up further avenues for derivatization.

Prospective Applications in Drug Discovery

The polysubstituted pyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2][16] The diverse functionalities on this compound make it an attractive starting point for the development of new therapeutic agents.

-

Anticancer Activity: Many polysubstituted pyrroles have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[3] The functional groups on the target molecule could be modified to optimize interactions with specific enzyme active sites or protein-protein interfaces.

-

Anti-inflammatory and Antimicrobial Agents: The pyrrole nucleus is also found in compounds with significant anti-inflammatory and antimicrobial properties.[2] The acetyl and ester moieties could serve as handles to append other pharmacophores, potentially leading to synergistic effects and novel mechanisms of action.

-

Materials Science: Pyrrole-based compounds are also used in the development of organic electronic materials, such as conducting polymers and dyes.[16] The specific substitution pattern of this molecule could impart interesting photophysical or electronic properties.

Conclusion

This compound is a molecule with considerable untapped potential. While direct experimental data is currently scarce, this in-depth guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The proposed Knorr synthesis offers a straightforward and efficient route to this compound, and the predicted spectroscopic data provide a benchmark for its identification. The versatile functional groups present on the molecule make it an excellent candidate for further chemical exploration and derivatization in the pursuit of novel therapeutics and functional materials. It is our hope that this guide will stimulate further research into this promising and versatile chemical entity.

References

-

Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]

- I. F. A. Sayyed, P. V. Anbhule. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 223, 113636.

- R. J. Abraham, M. Mobli. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

- S. J. Park, J. H. Lee. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.

- R. C. Lord, F. A. Miller. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Journal of Chemical Physics, 10, 328-341.

- R. J. Abraham, G. E. Hawkes, M. B. Smith. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (6), 627-634.

- M. Adib, et al. (2022). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry, 46(1), 8-32.

-

Quora. (2018). Why do heterocycles like pyrroles under go electrophilic substitution rather than addition?. Retrieved from [Link]

- P. A. Jacobi, et al. (2022).

- Y. Wang, et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(19), 2185-2194.

-

Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Retrieved from [Link]

- S. Rostamnia, Z. Karimi. (2022). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 38(1).

- Google Patents. (1996). US5508455A - Hydrolysis of methyl esters for production of fatty acids.

-

Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]

- R. G. S. Berlinck, et al. (2018). Paal–Knorr synthesis of pyrroles.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

- R. A. Chapman, et al. (1971). The Analytical Reduction of Porphyrins to Pyrroles. Canadian Journal of Chemistry, 49(21), 3544-3564.